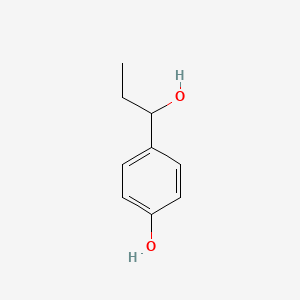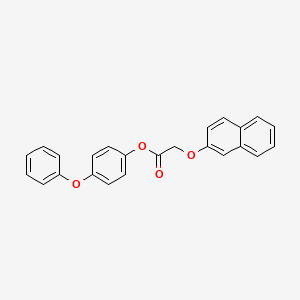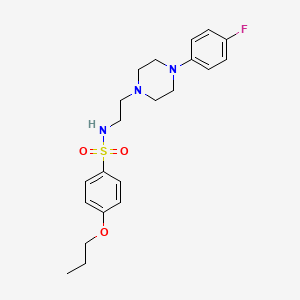![molecular formula C9H8F3NO2 B2486922 (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid CAS No. 2248199-80-4](/img/structure/B2486922.png)
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid, also known as TFMPA, is a chemical compound that belongs to the family of pyridinecarboxylic acids. It is used in various scientific research applications due to its unique properties and characteristics.
Mecanismo De Acción
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid selectively binds to the GABA (A) receptor and blocks the chloride ion channel, which is responsible for the hyperpolarization of the neuron, leading to the inhibition of synaptic transmission. This mechanism of action makes it an essential tool for studying the role of GABA (A) receptors in synaptic transmission and the development of new drugs for the treatment of various neurological disorders.
Biochemical and Physiological Effects
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has been shown to have various biochemical and physiological effects, including the reduction of anxiety-like behavior, the induction of convulsions, and the suppression of epileptic seizures. It has also been shown to affect the expression of various genes and proteins involved in synaptic transmission and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has several advantages for lab experiments, including its high selectivity for the GABA (A) receptor, its ability to block the chloride ion channel, and its easy synthesis. However, it also has some limitations, including its potential toxicity, limited solubility, and the need for careful handling due to its reactive nature.
Direcciones Futuras
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid has several potential future directions, including the development of new drugs for the treatment of various neurological disorders, the study of the role of GABA (A) receptors in synaptic transmission and plasticity, and the investigation of the molecular mechanisms underlying the biochemical and physiological effects of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid. Additionally, the development of new synthesis methods and the optimization of existing ones could lead to the production of more potent and selective (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid analogs.
Métodos De Síntesis
The synthesis of (2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid can be achieved through various methods, including the reaction of 2,4,6-trifluoropyridine with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,4,6-trifluoropyridine with 2-bromo-2-methylpropanoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid is widely used in scientific research applications due to its ability to selectively block the GABA (A) receptor-mediated synaptic transmission in the central nervous system. This property makes it an essential tool for studying the role of GABA (A) receptors in synaptic transmission and the development of new drugs for the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia.
Propiedades
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(8(14)15)7-4-6(2-3-13-7)9(10,11)12/h2-5H,1H3,(H,14,15)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACISDHWGBOMCQC-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CC(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-chlorophenyl)ethyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide](/img/structure/B2486842.png)

![N-(4-bromophenyl)-3-[(2,6-dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B2486845.png)

![2-Methoxy-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2486850.png)
![2-(4-(azepan-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2486852.png)
![2-(2-(benzylthio)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486853.png)
![3-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2486854.png)


![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide](/img/structure/B2486860.png)